4-Bromo-2-(2,2-difluoroethoxy)-1-methylbenzene 4-Bromo-2-(2,2-difluoroethoxy)-1-methylbenzene
Brand Name: Vulcanchem
CAS No.: 1695149-71-3
VCID: VC3111839
InChI: InChI=1S/C9H9BrF2O/c1-6-2-3-7(10)4-8(6)13-5-9(11)12/h2-4,9H,5H2,1H3
SMILES: CC1=C(C=C(C=C1)Br)OCC(F)F
Molecular Formula: C9H9BrF2O
Molecular Weight: 251.07 g/mol

4-Bromo-2-(2,2-difluoroethoxy)-1-methylbenzene

CAS No.: 1695149-71-3

Cat. No.: VC3111839

Molecular Formula: C9H9BrF2O

Molecular Weight: 251.07 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-(2,2-difluoroethoxy)-1-methylbenzene - 1695149-71-3

Specification

CAS No. 1695149-71-3
Molecular Formula C9H9BrF2O
Molecular Weight 251.07 g/mol
IUPAC Name 4-bromo-2-(2,2-difluoroethoxy)-1-methylbenzene
Standard InChI InChI=1S/C9H9BrF2O/c1-6-2-3-7(10)4-8(6)13-5-9(11)12/h2-4,9H,5H2,1H3
Standard InChI Key XQYNXFHTIVHNGJ-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)Br)OCC(F)F
Canonical SMILES CC1=C(C=C(C=C1)Br)OCC(F)F

Introduction

Chemical Identity and Structural Properties

4-Bromo-2-(2,2-difluoroethoxy)-1-methylbenzene is a substituted benzene derivative characterized by four key functional groups strategically positioned on the aromatic ring. The compound features a methyl group, a 2,2-difluoroethoxy substituent, and a bromine atom, creating a molecule with diverse reactive sites and unique physicochemical properties.

Basic Identification Data

The compound is comprehensively identified through various chemical notation systems as outlined in Table 1.

Table 1: Chemical Identification Data for 4-Bromo-2-(2,2-difluoroethoxy)-1-methylbenzene

ParameterValue
CAS Number1695149-71-3
Molecular FormulaC₉H₉BrF₂O
Molecular Weight251.07 g/mol
IUPAC Name4-bromo-2-(2,2-difluoroethoxy)-1-methylbenzene
Standard InChIInChI=1S/C9H9BrF2O/c1-6-2-3-7(10)4-8(6)13-5-9(11)12/h2-4,9H,5H2,1H3
Standard InChIKeyXQYNXFHTIVHNGJ-UHFFFAOYSA-N
SMILESCC1=C(C=C(C=C1)Br)OCC(F)F
Canonical SMILESCC1=C(C=C(C=C1)Br)OCC(F)F

The molecule has distinctive structural features that contribute to its reactivity profile. The bromine atom at the para position relative to the methyl group provides a reactive site for various transformations, particularly cross-coupling reactions. The 2,2-difluoroethoxy group introduces fluorine atoms that affect electronic properties and lipophilicity, while the methyl group contributes to steric and electronic effects that influence the compound's reactivity patterns.

Related Structural Isomers

During chemical research, several structural isomers with similar compositions but different arrangements have been identified. These related compounds include:

  • 2-Bromo-4-(2,2-difluoroethoxy)-1-methylbenzene (CAS: 127004859)

  • 1-Bromo-4-(2,2-difluoroethoxy)-2-methylbenzene (CAS: 1547928-53-9)

The positional isomerism significantly affects the chemical behavior and potential applications of these compounds. The specific position of the bromine atom relative to other functional groups alters the electronic distribution within the molecule, affecting its reactivity in various chemical transformations .

Synthesis Methodologies

The synthesis of 4-Bromo-2-(2,2-difluoroethoxy)-1-methylbenzene involves several strategic approaches, each with distinct advantages depending on the starting materials and desired scale.

General Synthetic Approach

The synthesis typically proceeds through a multi-step process involving key transformations:

  • Bromination of the appropriate methylbenzene derivative

  • Etherification to introduce the 2,2-difluoroethoxy group

Chemical Reactivity and Transformations

The reactivity of 4-Bromo-2-(2,2-difluoroethoxy)-1-methylbenzene is largely determined by its functional groups, particularly the bromine atom which serves as a versatile handle for further chemical transformations.

Nucleophilic Substitution Reactions

The bromine atom at the para position makes this compound particularly amenable to nucleophilic aromatic substitution reactions. This reactivity is valuable for introducing various functional groups at this position, enabling the creation of more complex molecular structures.

Cross-Coupling Reactions

One of the most significant aspects of this compound's reactivity is its potential utility in palladium-catalyzed cross-coupling reactions. The aromatic bromide functionality serves as an excellent substrate for reactions such as:

  • Suzuki-Miyaura coupling with boronic acids or esters

  • Sonogashira coupling with terminal alkynes

  • Heck reactions with alkenes

  • Buchwald-Hartwig amination with amines

These transformations allow for the construction of complex molecules with applications in pharmaceutical and material science research. The presence of the 2,2-difluoroethoxy group may influence the electronics of the aromatic system, potentially affecting the efficiency and selectivity of these coupling reactions.

Comparative Reactivity

When considering reactivity patterns, it's informative to examine similar brominated compounds. For instance, methyl 4-bromo-2-nitrobenzoate undergoes Suzuki coupling with yields around 47-75% under conditions employing palladium catalysts and bases such as cesium carbonate or potassium carbonate . This suggests that 4-Bromo-2-(2,2-difluoroethoxy)-1-methylbenzene might exhibit comparable reactivity in cross-coupling reactions, though the electronic effects of the different substituents would need to be considered.

Structure-Activity Relationships

The specific arrangement of functional groups in 4-Bromo-2-(2,2-difluoroethoxy)-1-methylbenzene contributes significantly to its chemical behavior and potential biological activity.

Electronic Effects

The electronic properties of 4-Bromo-2-(2,2-difluoroethoxy)-1-methylbenzene are influenced by several factors:

  • The electron-withdrawing nature of the bromine atom

  • The inductive effects of the difluoroethoxy group

  • The electron-donating properties of the methyl group

These combined electronic effects create a unique electron distribution within the molecule that influences its reactivity patterns and interaction with biological targets.

Comparison with Structural Analogs

Examining structurally related compounds provides insight into how the specific arrangement of functional groups in 4-Bromo-2-(2,2-difluoroethoxy)-1-methylbenzene might influence its properties and applications.

Table 2: Comparison of 4-Bromo-2-(2,2-difluoroethoxy)-1-methylbenzene with Related Compounds

CompoundKey Structural DifferencesPotential Effect on Properties
2-Bromo-4-(2,2-difluoroethoxy)-1-methylbenzeneBromine at ortho position relative to methyl groupDifferent electronic distribution; altered reactivity in coupling reactions
4-Bromo-2-methoxy-1-methylbenzeneMethoxy group instead of difluoroethoxyReduced metabolic stability; different lipophilicity profile
4-Bromo-2-(difluoromethyl)-1-methoxybenzeneDifluoromethyl and methoxy groups instead of difluoroethoxy and methylAltered electronic properties; different spatial arrangement
1-Bromo-4-(2,2-difluoroethoxy)-2-methylbenzeneDifferent arrangement of substituentsModified reactivity pattern; different 3D conformation

The differences in the positioning and nature of the functional groups across these analogous compounds result in distinct chemical and physical properties, highlighting the importance of precise structural design in chemical development .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator